

Spectroscopic data for 2,2,5-Trimethylhexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2,5-Trimethylhexane

Cat. No.: B165478

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Data of **2,2,5-Trimethylhexane**

Introduction

2,2,5-Trimethylhexane is a saturated acyclic hydrocarbon with the molecular formula C₉H₂₀ and a molecular weight of 128.26 g/mol .^{[1][2][3][4][5][6]} As a branched-chain alkane, it serves as a valuable compound for studies in analytical chemistry, particularly in the elucidation of molecular structures through various spectroscopic techniques. This guide provides a comprehensive overview of the mass spectrometry, ¹³C NMR, ¹H NMR, and infrared spectroscopy data for **2,2,5-trimethylhexane**, intended for researchers, scientists, and professionals in drug development.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. For alkanes, electron ionization (EI) is a common method, which involves bombarding the sample with a high-energy electron beam, leading to the formation of a molecular ion and subsequent fragmentation.^{[7][8]} The fragmentation pattern is characteristic of the molecule's structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: A small amount of liquid **2,2,5-trimethylhexane** is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC) inlet, and vaporized.

- Ionization: In the ion source, the gaseous molecules are bombarded with a beam of electrons (typically at 70 eV), causing the ejection of an electron from the molecule to form a positively charged molecular ion ($M^{+\bullet}$).[\[7\]](#)[\[8\]](#)
- Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, more stable carbocations and neutral radicals. Fragmentation of C-C bonds is common in alkanes.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[\[7\]](#)[\[8\]](#)[\[10\]](#)
- Detection: An electron multiplier detector measures the abundance of each ion, and the data is processed by a computer to generate a mass spectrum.[\[7\]](#)

Data Presentation: Mass Spectrum of 2,2,5-Trimethylhexane

The mass spectrum of **2,2,5-trimethylhexane** is characterized by a molecular ion peak and several key fragment ions. The molecular weight of **2,2,5-trimethylhexane** is 128.26 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

m/z	Relative Intensity (%)	Proposed Fragment Ion
128	Low	$[C_9H_{20}]^{+\bullet}$ (Molecular Ion)
113	High	$[C_8H_{17}]^+$ (Loss of CH_3)
71	High	$[C_5H_{11}]^+$
57	Very High (Base Peak)	$[C_4H_9]^+$ (tert-Butyl cation)
43	High	$[C_3H_7]^+$ (Isopropyl cation)

Data compiled from multiple sources.[\[1\]](#)[\[11\]](#)

Data Interpretation

The base peak at $m/z = 57$ is characteristic of the highly stable tert-butyl cation, $[(CH_3)_3C]^+$, which forms from the cleavage of the C3-C4 bond. The significant peak at $m/z = 71$ corresponds to the $[C_5H_{11}]^+$ ion. The peak at $m/z = 113$ arises from the loss of a methyl group ($[M-15]^+$).^[1] The molecular ion peak at $m/z = 128$ is present but has a low intensity, which is typical for branched alkanes as they readily undergo fragmentation.^[12]

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

^{13}C NMR spectroscopy provides information about the number and chemical environment of carbon atoms in a molecule.^{[13][14]} In proton-decoupled ^{13}C NMR spectra, each unique carbon atom typically gives a single peak.

Experimental Protocol: ^{13}C NMR Spectroscopy

- Sample Preparation: A sample of **2,2,5-trimethylhexane** is dissolved in a deuterated solvent, such as deuterated chloroform ($CDCl_3$), and placed in an NMR tube.
- Data Acquisition: The sample is placed in the strong magnetic field of an NMR spectrometer. A radiofrequency pulse is applied to excite the ^{13}C nuclei. As the nuclei relax, they emit a signal that is detected.^[15]
- Proton Decoupling: To simplify the spectrum, broadband proton decoupling is employed to remove the splitting of ^{13}C signals by attached protons, resulting in a single peak for each unique carbon atom.^{[13][16]}
- Data Processing: The detected signal (Free Induction Decay, FID) is converted into a spectrum using a Fourier transform. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.^[15]

Data Presentation: ^{13}C NMR Spectrum of 2,2,5-Trimethylhexane

Chemical Shift (δ , ppm)	Carbon Atom Assignment
53.4	C4
38.6	C3
31.8	C2
29.3	C1
25.1	C5
22.4	C6, C7

Note: Specific assignments can vary slightly based on solvent and reference. Data is representative.[\[17\]](#)

Data Interpretation

The ^{13}C NMR spectrum of **2,2,5-trimethylhexane** shows six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule. The quaternary carbon (C2) appears around 31.8 ppm. The methylene carbons (C3 and C4) are found at 38.6 and 53.4 ppm, respectively. The methine carbon (C5) is observed at 25.1 ppm. The methyl carbons attached to the quaternary carbon (C1) are at 29.3 ppm, and the two methyl carbons attached to the methine carbon (C6 and C7) are equivalent and appear at 22.4 ppm.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR spectroscopy provides detailed information about the structure of a molecule by detecting the chemical environment, number, and connectivity of hydrogen atoms (protons).[\[18\]](#) [\[19\]](#)[\[20\]](#)

Experimental Protocol: ^1H NMR Spectroscopy

- Sample Preparation: A sample of **2,2,5-trimethylhexane** is dissolved in a deuterated solvent (e.g., CDCl_3) containing a small amount of TMS as an internal reference standard.

- Data Acquisition: The NMR tube is placed in the spectrometer. A radiofrequency pulse excites the protons. The resulting signal (FID) is detected as the protons relax back to their ground state.[21]
- Data Processing: The FID is Fourier-transformed to produce the NMR spectrum, which plots signal intensity versus chemical shift (in ppm). The signals are integrated to determine the relative number of protons, and the splitting patterns (multiplicity) are analyzed to deduce neighboring protons.[21]

Data Presentation: ^1H NMR Spectrum of 2,2,5-Trimethylhexane

Chemical Shift (δ , ppm)	Multiplicity	Integration	Proton Assignment
~1.50	Multiplet	1H	H5
~1.16	Multiplet	2H	H3
~1.12	Multiplet	2H	H4
~0.91	Singlet	9H	H1
~0.86	Doublet	6H	H6, H7

Data is representative and may vary slightly based on experimental conditions.[22]

Data Interpretation

The ^1H NMR spectrum provides key structural information:

- A singlet at ~0.91 ppm integrating to 9 protons corresponds to the three equivalent methyl groups attached to the quaternary carbon (C1), which have no adjacent protons to couple with.
- A doublet at ~0.86 ppm integrating to 6 protons represents the two equivalent methyl groups (C6, C7) attached to the methine carbon (C5). The signal is split into a doublet by the single proton on C5.

- A multiplet at ~1.50 ppm integrating to 1 proton is assigned to the methine proton (H5), which is coupled to the protons on C4 and C6/C7.
- The multiplets around 1.12-1.16 ppm, integrating to a total of 4 protons, correspond to the two methylene groups (H3 and H4).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the presence of certain functional groups. For alkanes, the spectrum is characterized by C-H and C-C bond vibrations.[23][24]

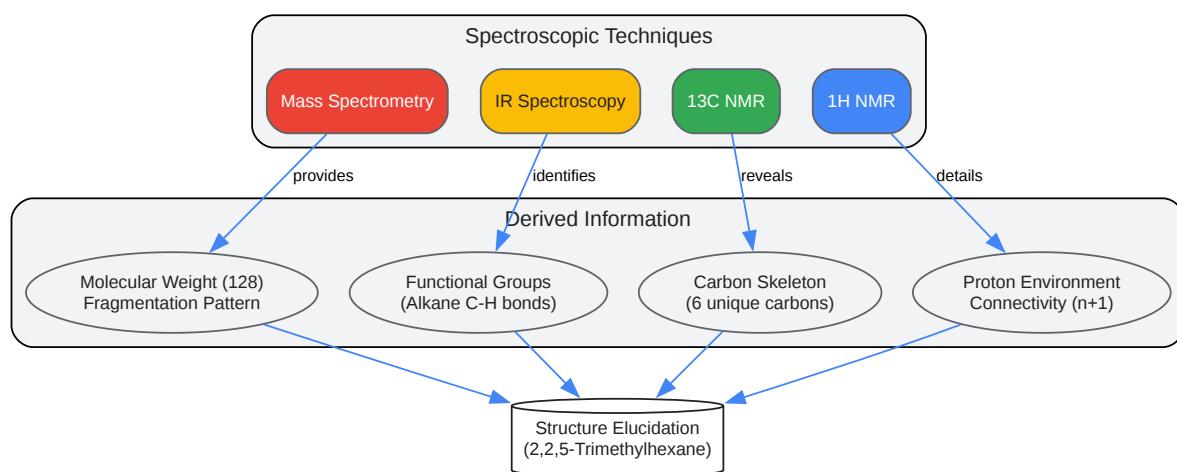
Experimental Protocol: IR Spectroscopy

- Sample Preparation: For a liquid sample like **2,2,5-trimethylhexane**, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small drop of the sample is placed directly on the ATR crystal.[25]
- Data Acquisition: The sample is placed in an FTIR spectrometer. A beam of infrared radiation is passed through the sample. The detector measures the frequencies of IR radiation that are absorbed by the sample.
- Data Processing: The resulting data is plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

Data Presentation: IR Spectrum of 2,2,5-Trimethylhexane

Wavenumber (cm^{-1})	Vibration Type
2960 - 2850	C-H Stretching
1470 - 1450	C-H Bending (Scissoring)
1370 - 1350	C-H Bending (Methyl Rocking)

Data is characteristic for alkanes.[2][23][24]


Data Interpretation

The IR spectrum of **2,2,5-trimethylhexane** is typical for an alkane. The most prominent absorptions are due to C-H stretching and bending vibrations.

- C-H Stretching: Strong absorptions in the $2960\text{-}2850\text{ cm}^{-1}$ region are characteristic of sp^3 C-H bonds.[23][24]
- C-H Bending: Absorptions in the $1470\text{-}1450\text{ cm}^{-1}$ range are due to methylene and methyl C-H scissoring vibrations.[23] The presence of a tert-butyl group is often indicated by a characteristic split peak around 1370 cm^{-1} . Methyl rocking vibrations are also observed in the $1370\text{-}1350\text{ cm}^{-1}$ region.[23]

Integrated Spectroscopic Analysis Workflow

The combination of these spectroscopic techniques provides a powerful workflow for the unambiguous identification of **2,2,5-trimethylhexane**.

[Click to download full resolution via product page](#)

Caption: Workflow for the structural elucidation of **2,2,5-trimethylhexane** using multiple spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2,5-Trimethylhexane | C9H20 | CID 19041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hexane, 2,2,5-trimethyl- [webbook.nist.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. Page loading... [guidechem.com]
- 5. Hexane, 2,2,5-trimethyl- [webbook.nist.gov]
- 6. 2,2,5-trimethylhexane [stenutz.eu]
- 7. Mass Spectrometry [www2.chemistry.msu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. rsc.org [rsc.org]
- 11. Hexane, 2,2,5-trimethyl- [webbook.nist.gov]
- 12. collard.chemistry.gatech.edu [collard.chemistry.gatech.edu]
- 13. nmr.ceitec.cz [nmr.ceitec.cz]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.uiowa.edu [chem.uiowa.edu]
- 16. bhu.ac.in [bhu.ac.in]
- 17. 2,2,5-TRIMETHYLHEXANE(3522-94-9) 13C NMR [m.chemicalbook.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. rsc.org [rsc.org]
- 22. 2,2,5-TRIMETHYLHEXANE(3522-94-9) 1H NMR [m.chemicalbook.com]
- 23. orgchemboulder.com [orgchemboulder.com]
- 24. uobabylon.edu.iq [uobabylon.edu.iq]
- 25. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic data for 2,2,5-Trimethylhexane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165478#spectroscopic-data-for-2-2-5-trimethylhexane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com